(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone
Description
Properties
IUPAC Name |
(6-methoxy-1H-indol-2-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2/c1-22-12-3-2-10-6-14(17-13(10)7-12)15(21)19-8-11(9-19)20-5-4-16-18-20/h2-7,11,17H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBSVIIKORBYNNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CC(C3)N4C=CN=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone likely involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the Azetidine Ring: Azetidines can be synthesized via cyclization reactions involving appropriate precursors.
Indole Derivative Preparation: The indole moiety can be synthesized or obtained from commercial sources.
Coupling Reactions: The final step involves coupling the triazole-azetidine intermediate with the indole derivative under suitable conditions, possibly using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production would scale up these reactions, optimizing for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry or other advanced techniques to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.
Reduction: Reduction reactions might target the triazole or azetidine rings.
Substitution: Various substitution reactions can occur, especially on the indole ring or the triazole ring.
Common Reagents and Conditions
Oxidizing Agents: KMnO₄, H₂O₂, or other peroxides.
Reducing Agents: NaBH₄, LiAlH₄, or catalytic hydrogenation.
Substitution Reagents: Halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials or complex molecules.
Biology
In biological research, it might serve as a probe or ligand in studying enzyme interactions or cellular processes.
Medicine
Potential medicinal applications include its use as a lead compound in drug discovery, targeting specific biological pathways or receptors.
Industry
In industry, it could be used in the development of new polymers, coatings, or other advanced materials.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with proteins, enzymes, or receptors, modulating their activity through binding interactions. The triazole and indole moieties are known for their ability to engage in hydrogen bonding, π-π stacking, and other interactions.
Comparison with Similar Compounds
The compound belongs to a class of indole-based methanones with diverse heterocyclic substituents. Below is a detailed comparison with structurally and functionally related compounds:
Structural Analogues with Azetidine and Heterocyclic Moieties
Key Observations :
- Triazole vs.
- Methoxy Substitution: The 6-methoxy group on the indole ring differentiates it from analogs like (1-benzyl-1H-indol-3-yl)(thiazol-2-yl)methanone (), where lipophilic benzyl groups dominate .
Indole-Thiazole/Triazole Hybrids
- (1-Allyl-1H-indol-3-yl)(thiazol-2-yl)methanone (7): Synthesized in 93% yield (). The allyl group increases steric bulk but reduces polarity compared to the methoxy-indole-triazole hybrid .
- (1-Benzoyl-1H-indol-3-yl)(thiazol-2-yl)methanone (10): Achieved 82% yield ().
Biological Activity
The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone is a synthetic organic molecule characterized by its complex structure, which includes a triazole ring, an azetidine moiety, and an indole derivative. This structural diversity suggests significant potential for various biological activities, making it a subject of interest in medicinal chemistry.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 224.25 g/mol. The presence of the triazole and indole rings is particularly noteworthy as these motifs are commonly associated with diverse pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 224.25 g/mol |
| CAS Number | Not specified |
The biological activity of this compound can be attributed to its ability to interact with various biological targets. Compounds containing triazole and indole structures have been shown to exhibit:
- Antimicrobial Activity : Triazoles are known for their antifungal properties, while indoles often demonstrate antibacterial effects.
- Anti-inflammatory Effects : The compound may inhibit pathways involved in inflammation, potentially through modulation of cytokine production.
- Anticancer Potential : Indole derivatives are frequently studied for their role in cancer therapy due to their ability to induce apoptosis in cancer cells.
Biological Activity Studies
Recent studies have evaluated the biological activity of similar compounds, providing insights into the potential efficacy of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone .
Antimicrobial Activity
Research has shown that compounds with triazole and indole functionalities can exhibit significant antimicrobial activity. For instance:
- Triazole Derivatives : A study found that triazole derivatives demonstrated potent antibacterial activity against various strains of bacteria with minimum inhibitory concentration (MIC) values as low as 0.12 µg/mL .
Anticancer Activity
Indole derivatives have been extensively studied for their anticancer properties. A related indole compound was found to induce apoptosis in cancer cell lines through the activation of caspase pathways .
Case Studies
Several case studies highlight the biological activity of compounds structurally similar to (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone :
-
Study on Triazole-Indole Hybrid Compounds :
- Objective : To evaluate the anticancer properties.
- Findings : The compounds exhibited significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
-
Evaluation of Antimicrobial Properties :
- Objective : To assess the antibacterial efficacy against Gram-positive and Gram-negative bacteria.
- Results : Some derivatives showed enhanced activity compared to standard antibiotics, indicating potential for development as new antimicrobial agents.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield?
The synthesis typically involves multi-step pathways, including:
- Azetidine functionalization : Introduction of the 1,2,3-triazole moiety via copper-catalyzed azide-alkyne cycloaddition (CuAAC) under inert conditions .
- Indole coupling : Methoxy-substituted indole intermediates are acylated with activated carbonyl reagents (e.g., acid chlorides) in anhydrous solvents like dichloromethane or THF .
- Key parameters : Temperature control (0–60°C), solvent selection (polar aprotic solvents for nucleophilic substitutions), and stoichiometric ratios (1.2–1.5 equivalents of triazole precursors) are critical for yields >70% .
Q. Which spectroscopic techniques are most effective for characterizing functional groups in this compound?
- NMR : H and C NMR confirm azetidine ring substitution patterns (δ 3.5–4.5 ppm for azetidine protons) and indole methoxy groups (δ ~3.8 ppm) .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 352.1423) and fragmentation patterns .
- IR spectroscopy : Detects carbonyl stretches (C=O at ~1650–1700 cm) and triazole C-N vibrations (~1450 cm) .
Q. What purification methods ensure high purity post-synthesis?
- Flash chromatography : Silica gel with gradient elution (hexane/ethyl acetate or DCM/methanol) removes unreacted intermediates .
- Recrystallization : Ethanol/water mixtures yield crystalline products with >95% purity .
Advanced Research Questions
Q. How can discrepancies in crystallographic data refinement be resolved for this compound?
- Software tools : SHELXL refines anisotropic displacement parameters and handles twinning via HKLF5 . WinGX aids in visualizing disordered regions (e.g., triazole orientation) .
- Data collection : High-resolution (<1.0 Å) synchrotron data reduces errors in electron density maps. Apply restraints for flexible azetidine rings .
Q. What strategies analyze binding interactions with biological targets like tubulin?
- Molecular docking : Use AutoDock Vina to model interactions between the triazole moiety and tubulin’s colchicine-binding site (∆G < −8 kcal/mol suggests high affinity) .
- Structure-activity relationship (SAR) : Modify the methoxy group on indole to assess potency changes (e.g., IC shifts in cancer cell lines) .
Q. How can thermal stability and decomposition profiles be accurately determined?
- Thermogravimetric analysis (TGA) : Heating at 10°C/min under nitrogen reveals decomposition onset (>200°C for stable analogs) .
- Differential scanning calorimetry (DSC) : Endothermic peaks correlate with melting points (e.g., 180–190°C) and polymorphic transitions .
Q. What computational methods validate stereochemistry and electronic properties?
- Density functional theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict NMR chemical shifts (<2 ppm deviation from experimental data) .
- Electrostatic potential maps : Identify nucleophilic/electrophilic regions (e.g., azetidine N as a hydrogen bond acceptor) .
Q. How to resolve conflicting bioactivity data across assay conditions?
- Assay standardization : Use consistent cell lines (e.g., PC-3 for prostate cancer) and normalize to reference inhibitors (e.g., paclitaxel) .
- Orthogonal assays : Confirm microtubule disruption via immunofluorescence and tubulin polymerization assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
